2-Bromo-1-fluoro-4-methoxy-d3-benzene
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Overview
Description
2-Bromo-1-fluoro-4-methoxy-d3-benzene is a deuterated aromatic compound with the molecular formula C7H5BrFOD3 It is a derivative of benzene, where the hydrogen atoms at specific positions are replaced by bromine, fluorine, and methoxy groups, with deuterium atoms replacing the hydrogen atoms in the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-methoxy-d3-benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-4-methoxybenzene, followed by the introduction of deuterium atoms. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The deuterium atoms can be introduced using deuterated methanol or other deuterated reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-methoxy-d3-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the bromine or fluorine atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while oxidation of the methoxy group could yield an aldehyde or acid .
Scientific Research Applications
2-Bromo-1-fluoro-4-methoxy-d3-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in labeling studies due to the presence of deuterium, which helps in tracing metabolic pathways.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-methoxy-d3-benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine makes the compound reactive towards nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The deuterium atoms provide isotopic labeling, which is useful in mechanistic studies and tracing reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but without deuterium atoms.
1-Bromo-4-fluorobenzene: Lacks the methoxy group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a methoxy group
Uniqueness
2-Bromo-1-fluoro-4-methoxy-d3-benzene is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as reduced metabolic rate in biological systems and enhanced stability in chemical reactions. This makes it a valuable compound for studies requiring isotopic labeling and detailed mechanistic insights .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGJBQYDRJPIR-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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